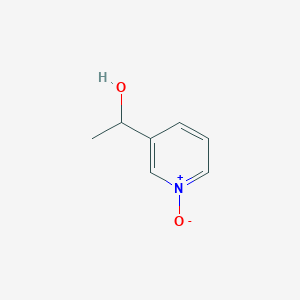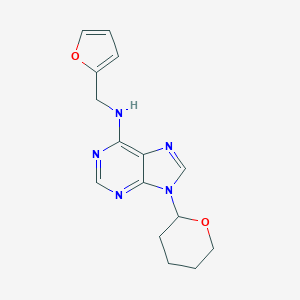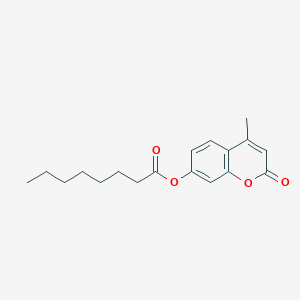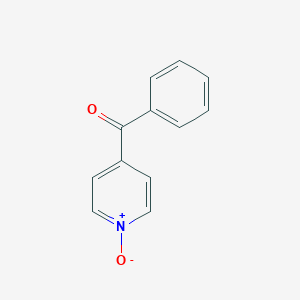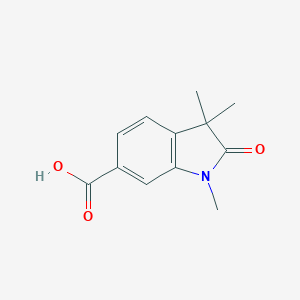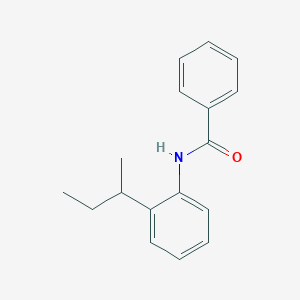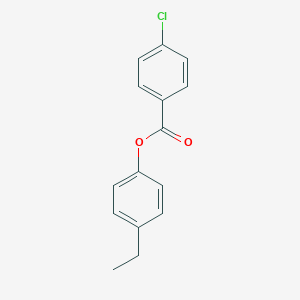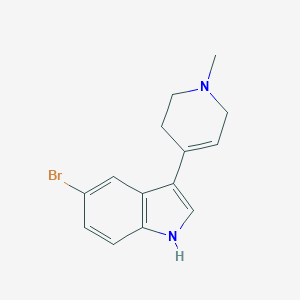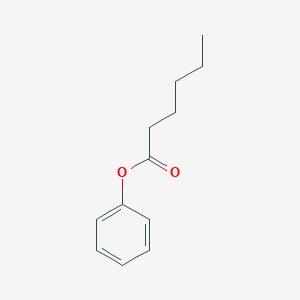![molecular formula C14H20N2 B184515 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole CAS No. 159497-37-7](/img/structure/B184515.png)
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is commonly used as a precursor in the synthesis of different drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders.
Biochemische Und Physiologische Effekte
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has neuroprotective effects by inhibiting the activity of enzymes involved in the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole. One of the areas of interest is its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective drugs based on this compound. Additionally, research on its potential use in the treatment of neurological disorders is also an area of interest.
Synthesemethoden
The synthesis of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole involves the reaction of 2-(chloromethyl)-1,3-dihydroisoindole with (S)-1-methylpyrrolidine in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been extensively studied for its potential applications in various fields. It has been found to have significant activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
159497-37-7 |
|---|---|
Produktname |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
Molekularformel |
C14H20N2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H20N2/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16/h2-3,5-6,14H,4,7-11H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
MKFAAQPMZNXLET-AWEZNQCLSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2 |
SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Kanonische SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



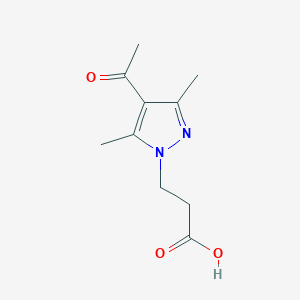
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
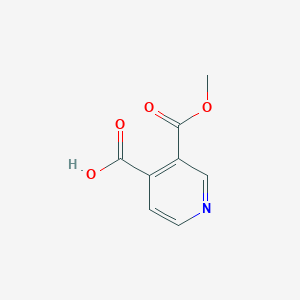
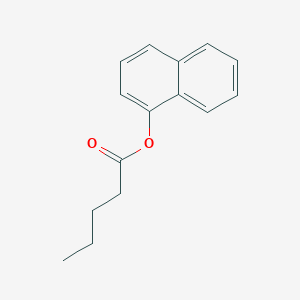
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
